molecular formula C27H37N5 B12802473 1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl- CAS No. 129225-04-3

1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl-

Cat. No.: B12802473
CAS No.: 129225-04-3
M. Wt: 431.6 g/mol
InChI Key: RJAWNQMCHZONCL-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with pyridine-2,6-dicarbaldehyde and 4,1-phenylenemethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) involves its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
  • 1,2-Ethanediamine, N,N-diethyl-
  • 1,2-Ethanediamine, N,N,N’,N’-tetramethyl-
  • 1,2-Ethanediamine, N,N-dimethyl-

Uniqueness

1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is unique due to its complex structure, which includes both pyridine and phenylene groups. This structure provides multiple coordination sites, making it highly effective as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.

Properties

CAS No.

129225-04-3

Molecular Formula

C27H37N5

Molecular Weight

431.6 g/mol

IUPAC Name

N-[[4-[6-[4-[[2-(dimethylamino)ethylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C27H37N5/c1-31(2)18-16-28-20-22-8-12-24(13-9-22)26-6-5-7-27(30-26)25-14-10-23(11-15-25)21-29-17-19-32(3)4/h5-15,28-29H,16-21H2,1-4H3

InChI Key

RJAWNQMCHZONCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C

Origin of Product

United States

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